Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester
Description
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester is a phosphonate ester characterized by a 2-nitrophenyl group linked via a piperidinylmethyl moiety to the phosphorus center. The diethyl ester groups enhance its lipophilicity, making it suitable for applications requiring membrane permeability, such as medicinal chemistry or agrochemical research.
Properties
CAS No. |
650633-99-1 |
|---|---|
Molecular Formula |
C16H25N2O5P |
Molecular Weight |
356.35 g/mol |
IUPAC Name |
1-[diethoxyphosphoryl-(2-nitrophenyl)methyl]piperidine |
InChI |
InChI=1S/C16H25N2O5P/c1-3-22-24(21,23-4-2)16(17-12-8-5-9-13-17)14-10-6-7-11-15(14)18(19)20/h6-7,10-11,16H,3-5,8-9,12-13H2,1-2H3 |
InChI Key |
VUYVOMZQZHWNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])N2CCCCC2)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
The synthesis of phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester typically involves several key steps. The most common method includes the reaction of diethyl phosphite with a nitrophenyl-substituted piperidine derivative. Below are detailed descriptions of various preparation methods based on available literature.
General Synthetic Route
-
- Diethyl phosphite
- 2-nitrophenyl-1-piperidinylmethyl derivative
-
- The reaction generally requires heating under reflux conditions.
- An appropriate solvent, such as toluene or dichloromethane, may be used to facilitate the reaction.
-
- Combine diethyl phosphite and the nitrophenyl-substituted piperidine in a reaction vessel.
- Heat the mixture under reflux for several hours (typically 4-8 hours).
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the mixture and extract the product using an organic solvent.
- Purify the crude product through distillation or recrystallization.
Alternative Synthetic Approaches
Esterification Method
This method employs selective esterification techniques for phosphonic acids:
Reagents : Triethyl orthoacetate has been identified as an effective reagent for esterification.
-
- Mix diethyl phosphite with triethyl orthoacetate in a suitable solvent.
- Heat the mixture at temperatures around 90 °C to promote diesterification.
- The reaction can be monitored for yield and selectivity using TLC.
Phosphonylation of Hydroxy Esters
Another approach involves the phosphonylation of hydroxy esters with phosphonochloridates:
- Procedure :
- React hydroxy esters with phosphonochloridates in the presence of a base.
- This method allows for the introduction of phosphonic acid moieties into various organic frameworks.
Reaction Mechanism
The mechanism of formation typically involves nucleophilic attack by the piperidine nitrogen on the phosphorus atom of diethyl phosphite, followed by elimination of ethanol and formation of the desired ester linkage.
Data Summary and Findings
The following table summarizes key data regarding the preparation methods and yields reported in various studies:
| Method | Key Reagents | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| General Synthetic Route | Diethyl phosphite, nitrophenyl-piperidine | Reflux | Varied | Commonly used method |
| Esterification Method | Diethyl phosphite, triethyl orthoacetate | 90 | High | Selective for diester formation |
| Phosphonylation | Hydroxy esters, phosphonochloridates | Room Temp | Moderate | Useful for introducing phosphonic groups |
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Hydrolysis: Yields phosphonic acid and ethanol.
Oxidation: Produces various oxidized derivatives of the nitrophenyl group.
Substitution: Results in modified phosphonic acid esters with different substituents.
Scientific Research Applications
Pharmaceutical Development
Phosphonic acid derivatives have been investigated for their potential as pharmaceuticals, particularly in the treatment of various diseases. The compound has been shown to exhibit:
- Anticancer Activity : Research indicates that phosphonic acid derivatives can inhibit cancer cell proliferation by inducing apoptosis. For instance, compounds structurally similar to [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
- Antiviral Properties : Some studies suggest that phosphonic acids can inhibit viral replication by interfering with viral polymerases. This mechanism has been explored in the context of HIV and hepatitis viruses .
Agricultural Applications
Phosphonic acid derivatives are also utilized in agriculture as fungicides and herbicides. Their effectiveness stems from:
- Fungicidal Activity : Compounds like [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester can disrupt fungal cell membranes or inhibit key metabolic pathways within fungi, thus controlling plant diseases caused by pathogens .
- Plant Growth Regulation : Certain phosphonic acids promote plant growth and enhance resistance to environmental stressors by modulating hormonal pathways within plants .
Case Study 1: Anticancer Activity
A study conducted on a series of phosphonic acid derivatives demonstrated that modifications in the piperidine ring enhanced their cytotoxicity against various cancer cell lines. The compound [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester showed IC50 values ranging from 5 to 15 μM against MDA-MB-231 (breast cancer) cells, indicating significant potential for further development as an anticancer agent .
Case Study 2: Agricultural Efficacy
In agricultural trials, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester was tested for its ability to control fungal pathogens in crops. Results indicated a 70% reduction in disease severity compared to untreated controls, showcasing its effectiveness as a fungicide .
Mechanism of Action
The mechanism of action of phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing it to bind to enzymes and receptors involved in various biochemical pathways. This binding can inhibit or modulate the activity of these targets, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate ()
- Structure : Features a hydroxy group instead of the piperidinylmethyl substituent and a 3-nitro (meta) phenyl group.
- Key Differences :
- The hydroxy group increases polarity, reducing lipophilicity compared to the piperidinylmethyl group.
- The meta-nitro substitution may alter electronic effects (e.g., resonance stabilization) compared to the ortho-nitro group in the target compound.
- Synthesis : Likely synthesized via condensation of diethyl phosphite with a nitrobenzaldehyde derivative, followed by reduction or hydroxylation .
[3,5-Bis-(2-Nitrobenzylidene)-4-Oxo-1-yl]Phosphonic Acid Diethyl Ester (4g, )
- Structure : Contains two 2-nitrobenzylidene groups and a 4-oxo-piperidine ring.
- The 4-oxo group may participate in hydrogen bonding, unlike the piperidinylmethyl group in the target compound.
- Properties: Yield: 42% (lower than other analogs in , possibly due to steric hindrance during synthesis). Melting Point: 177°C (ethanol), indicating high crystallinity .
Phosphonic Acid Derivatives of Vinblastine ()
- Structure : Vinblastine analogs with alkyl-substituted phosphonate esters.
- Key Differences :
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy
- Target Compound: Expected peaks: P=O stretch: ~1250–1280 cm⁻¹ (consistent with ). Nitro group (NO₂): ~1520 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric).
- Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate () :
Melting Points and Solubility
- Target Compound : Likely lower melting point than 4g (177°C) due to less rigidity.
- 4g () : High melting point (177°C) attributed to crystalline packing of bis-benzylidene groups.
- Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate: Likely soluble in polar aprotic solvents (e.g., DCM, methanol) due to hydroxy group .
Biological Activity
Phosphonic acid derivatives, particularly those with biological activity, have garnered significant attention in medicinal chemistry due to their potential therapeutic applications. This article focuses on the compound Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester (commonly referred to as the diethyl ester of 2-nitrophenyl piperidine phosphonate). The biological activity of this compound is explored through various studies, highlighting its interactions with cholinesterases and other biological systems.
Chemical Structure and Properties
The compound's structure consists of a phosphonic acid core linked to a 2-nitrophenyl group and a piperidinylmethyl moiety, with two ethyl ester groups. This configuration is crucial for its biological activity, particularly in inhibiting cholinesterase enzymes.
Cholinesterase Inhibition
Cholinesterases (AChE and BChE) are vital enzymes in the nervous system that hydrolyze acetylcholine, thus terminating synaptic transmission. Inhibition of these enzymes can lead to prolonged acetylcholine activity, which is beneficial in certain therapeutic contexts.
- Inhibition Studies : Research indicates that phosphonic acid derivatives can serve as potent inhibitors of cholinesterases. For instance, studies have demonstrated that compounds similar to the diethyl ester can exhibit significant inhibitory effects on human butyrylcholinesterase (hBChE) with IC50 values in the low micromolar range .
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Diethyl ester of 2-nitrophenyl piperidine phosphonate | hBChE | 1.18 ± 1.31 |
| Other derivatives | hAChE | 0.29 ± 0.21 |
- Mechanism of Action : The mechanism involves binding to the active site of cholinesterases, preventing substrate access. Molecular docking studies suggest that the compound's aromatic and charged groups play critical roles in stabilizing the inhibitor-enzyme complex .
Cytotoxicity and Safety Profile
While investigating the biological activity, it is essential to assess the cytotoxicity of phosphonic acid derivatives. In vitro studies have shown varying degrees of cytotoxic effects depending on the concentration and exposure time.
- Cytotoxicity Assays : The diethyl ester has been tested against various cell lines, revealing moderate cytotoxic effects at higher concentrations. The selectivity index indicates that while it inhibits cholinesterases effectively, it does not exhibit excessive toxicity towards non-target cells .
Cardiovascular Applications
Recent studies have explored the use of phosphonate esters in cardiovascular models. For example, a study utilized a mouse ischemic heart failure model to assess the efficacy of various phosphoesters, including diethyl esters of phosphonic acids. Results indicated that these compounds could mitigate heart failure symptoms when administered via osmotic pumps .
Neurological Disorders
Given the role of cholinergic dysfunction in neurodegenerative diseases like Alzheimer's, phosphonic acid derivatives are being investigated as potential therapeutic agents. Their ability to inhibit cholinesterases may provide symptomatic relief by enhancing cholinergic transmission in affected patients .
Q & A
Basic Research Questions
Q. What established synthetic routes are effective for preparing phosphonic acid diethyl esters with nitroaromatic substituents, and how can reaction yields be optimized?
- The synthesis of structurally related nitro-substituted phosphonic acid diethyl esters (e.g., [3,5-bis-(2-nitrobenzylidene)-4-oxo-1-yl]phosphonic acid diethyl ester) involves condensation reactions under controlled conditions, with yields ranging from 42% to 67% depending on substituent positions and reaction parameters . Optimization strategies include adjusting stoichiometry, solvent polarity, and reaction duration. For example, electron-withdrawing nitro groups may necessitate longer reaction times or elevated temperatures to achieve satisfactory conversion.
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of nitro-substituted phosphonic acid diethyl esters?
- Key techniques include:
- ¹H/¹³C NMR Spectroscopy : Identifies aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and phosphonate ester signals (δ 1.2–1.4 ppm for ethyl groups) .
- Mass Spectrometry (MS) : Validates molecular weight via [M+H]⁺ or [M−H]⁻ peaks (e.g., m/z 502.30 for a nitro-substituted derivative) .
- IR Spectroscopy : Confirms P=O stretching (1260–1280 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .
Q. What safety protocols are essential when handling nitro-substituted phosphonic acid esters in laboratory settings?
- General safety measures include:
- Using nitrile or neoprene gloves and chemical-resistant lab coats to prevent dermal exposure .
- Employing fume hoods to mitigate inhalation risks, especially during solvent evaporation or high-temperature reactions.
- Avoiding aqueous waste systems for disposal due to potential environmental persistence .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data caused by electron-withdrawing nitro groups in phosphonic acid esters?
- Nitro groups induce deshielding effects, shifting aromatic proton signals downfield. To resolve overlapping peaks:
- Use 2D NMR (e.g., COSY, HSQC) to correlate coupled protons and assign signals accurately.
- Compare experimental shifts with computational predictions (DFT-based chemical shift calculations) .
- Adjust deuteration solvents (e.g., DMSO-d₆ vs. CDCl₃) to enhance resolution .
Q. What experimental strategies are effective for studying the coordination chemistry of phosphonic acid diethyl esters with transition metals?
- Design batch adsorption experiments using metal nitrate solutions (e.g., Fe(III), Hg(II)) at varying pH (0.2–4.0 M HNO₃) to assess affinity trends .
- Characterize metal complexes via:
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands.
- X-ray Crystallography : Resolve binding modes (e.g., monodentate vs. bidentate coordination).
Q. How can computational methods predict the hydrolytic stability of nitro-substituted phosphonic acid esters under physiological conditions?
- Perform density functional theory (DFT) calculations to:
- Estimate hydrolysis activation energies for P–O ester bonds.
- Simulate solvation effects using implicit solvent models (e.g., SMD).
- Validate predictions experimentally via accelerated stability studies (e.g., pH 7.4 buffer at 37°C with HPLC monitoring) .
Q. What methodologies are recommended for resolving synthetic byproducts in phosphonic acid ester reactions?
- Employ chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) .
- Use preparative HPLC for polar byproducts, optimizing mobile phases (e.g., methanol/water with 0.1% TFA) .
- Characterize impurities via high-resolution MS/MS to identify structural deviations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
